6-Fluoro-2,2'-bipyridine
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Overview
Description
6-Fluoro-2,2’-bipyridine is an organic compound with the molecular formula C10H7FN2. It is a derivative of bipyridine, where a fluorine atom is substituted at the 6th position of the bipyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . The reaction conditions are generally mild, and the yields are relatively high. Another method includes the Stille coupling, which also uses palladium catalysts but involves organotin reagents .
Industrial Production Methods: Industrial production of 6-Fluoro-2,2’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It forms complexes with various metal ions, which is crucial in coordination chemistry and catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as Negishi and Stille couplings.
Organometallic Reagents: Such as organozinc and organotin compounds.
Oxidizing Agents: For certain oxidative transformations.
Major Products: The major products of these reactions include various substituted bipyridines and metal complexes, which have applications in catalysis and material science .
Scientific Research Applications
6-Fluoro-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity or changing its photophysical properties. The specific pathways and molecular targets depend on the nature of the metal complex formed and the intended application .
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without the fluorine substitution.
2,2’-Bipyridine-6,6’-dicarboxylic acid: A derivative with carboxylic acid groups at the 6th positions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4th positions.
Uniqueness: 6-Fluoro-2,2’-bipyridine is unique due to the presence of the fluorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in the design of metal complexes with specific catalytic or photophysical properties .
Properties
IUPAC Name |
2-fluoro-6-pyridin-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVPRINSIVTMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729388 |
Source
|
Record name | 6-Fluoro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223063-81-7 |
Source
|
Record name | 6-Fluoro-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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